Cas no 2137503-41-2 (1-Benzyl 2-methyl 3-methylaziridine-1,2-dicarboxylate)

1-Benzyl 2-methyl 3-methylaziridine-1,2-dicarboxylate 化学的及び物理的性質
名前と識別子
-
- EN300-718720
- 2137503-41-2
- SCHEMBL17234175
- 1-benzyl 2-methyl 3-methylaziridine-1,2-dicarboxylate
- 1-Benzyl 2-methyl 3-methylaziridine-1,2-dicarboxylate
-
- インチ: 1S/C13H15NO4/c1-9-11(12(15)17-2)14(9)13(16)18-8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3
- InChIKey: GYSSOABOJGIPEA-UHFFFAOYSA-N
- ほほえんだ: O(CC1C=CC=CC=1)C(N1C(C(=O)OC)C1C)=O
計算された属性
- せいみつぶんしりょう: 249.10010796g/mol
- どういたいしつりょう: 249.10010796g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 5
- 複雑さ: 325
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 55.6Ų
- 疎水性パラメータ計算基準値(XlogP): 1.8
1-Benzyl 2-methyl 3-methylaziridine-1,2-dicarboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-718720-1.0g |
1-benzyl 2-methyl 3-methylaziridine-1,2-dicarboxylate |
2137503-41-2 | 95.0% | 1.0g |
$743.0 | 2025-03-12 | |
Enamine | EN300-718720-0.05g |
1-benzyl 2-methyl 3-methylaziridine-1,2-dicarboxylate |
2137503-41-2 | 95.0% | 0.05g |
$624.0 | 2025-03-12 | |
Enamine | EN300-718720-0.25g |
1-benzyl 2-methyl 3-methylaziridine-1,2-dicarboxylate |
2137503-41-2 | 95.0% | 0.25g |
$683.0 | 2025-03-12 | |
Enamine | EN300-718720-10.0g |
1-benzyl 2-methyl 3-methylaziridine-1,2-dicarboxylate |
2137503-41-2 | 95.0% | 10.0g |
$3191.0 | 2025-03-12 | |
Enamine | EN300-718720-0.5g |
1-benzyl 2-methyl 3-methylaziridine-1,2-dicarboxylate |
2137503-41-2 | 95.0% | 0.5g |
$713.0 | 2025-03-12 | |
Enamine | EN300-718720-0.1g |
1-benzyl 2-methyl 3-methylaziridine-1,2-dicarboxylate |
2137503-41-2 | 95.0% | 0.1g |
$653.0 | 2025-03-12 | |
Enamine | EN300-718720-5.0g |
1-benzyl 2-methyl 3-methylaziridine-1,2-dicarboxylate |
2137503-41-2 | 95.0% | 5.0g |
$2152.0 | 2025-03-12 | |
Enamine | EN300-718720-2.5g |
1-benzyl 2-methyl 3-methylaziridine-1,2-dicarboxylate |
2137503-41-2 | 95.0% | 2.5g |
$1454.0 | 2025-03-12 |
1-Benzyl 2-methyl 3-methylaziridine-1,2-dicarboxylate 関連文献
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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9. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
1-Benzyl 2-methyl 3-methylaziridine-1,2-dicarboxylateに関する追加情報
Introduction to 1-Benzyl 2-methyl 3-methylaziridine-1,2-dicarboxylate (CAS No. 2137503-41-2)
1-Benzyl 2-methyl 3-methylaziridine-1,2-dicarboxylate, identified by the Chemical Abstracts Service Number (CAS No.) 2137503-41-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of aziridine derivatives, which are known for their unique three-membered ring structure featuring two adjacent nitrogen atoms. The presence of both benzyl and methyl substituents, along with the dicarboxylate functionality, imparts distinct chemical properties that make it a valuable intermediate in the development of novel therapeutic agents.
The three-membered aziridine ring in 1-Benzyl 2-methyl 3-methylaziridine-1,2-dicarboxylate serves as a versatile scaffold for medicinal chemistry applications. Aziridine derivatives are particularly interesting due to their high reactivity, which allows for facile functionalization at various positions within the ring. This reactivity has been exploited in the synthesis of a wide range of bioactive molecules, including protease inhibitors, kinase inhibitors, and other small-molecule drugs targeting various diseases.
In recent years, there has been a surge in research focused on developing new methods for the synthesis and application of aziridine-based compounds. The benzyl and methyl substituents in 1-Benzyl 2-methyl 3-methylaziridine-1,2-dicarboxylate contribute to its stability while maintaining the inherent reactivity of the aziridine core. This balance makes it an ideal candidate for further derivatization, enabling chemists to tailor its properties for specific biological targets.
The dicarboxylate group in the molecular structure of 1-Benzyl 2-methyl 3-methylaziridine-1,2-dicarboxylate provides an additional site for chemical modification. This functionality is particularly useful in constructing more complex molecules through condensation reactions or as a precursor for introducing other pharmacophores. The combination of these features makes this compound a promising building block for drug discovery efforts.
One of the most compelling aspects of 1-Benzyl 2-methyl 3-methylaziridine-1,2-dicarboxylate is its potential application in the development of targeted therapies. The aziridine ring can undergo stereoselective reactions with nucleophiles, allowing for the precise installation of functional groups at specific positions. This capability is crucial for designing molecules that interact selectively with biological targets, minimizing off-target effects and improving therapeutic efficacy.
Recent studies have highlighted the utility of aziridine derivatives in modulating enzyme activity and inhibiting pathogenic processes. For instance, researchers have demonstrated that certain aziridine-based compounds can act as transition-state analogs, interfering with the catalytic activity of enzymes by mimicking their natural substrates. The structural features of 1-Benzyl 2-methyl 3-methylaziridine-1,2-dicarboxylate, including its benzyl and methyl groups, may enhance its ability to interact with enzyme active sites, making it a valuable candidate for further investigation.
The synthesis of 1-Benzyl 2-methyl 3-methylaziridine-1,2-dicarboxylate involves multi-step organic transformations that require careful optimization to ensure high yields and purity. Advances in synthetic methodologies have enabled more efficient access to complex aziridine derivatives, paving the way for their widespread use in pharmaceutical research. Techniques such as transition-metal-catalyzed reactions and asymmetric synthesis have been particularly useful in constructing these molecules with high precision.
In conclusion,1-Benzyl 2-methyl 3-methylaziridine-1,2-dicarboxylate (CAS No. 2137503-41-2) represents a significant advancement in the field of medicinal chemistry. Its unique structural features and reactivity make it a versatile intermediate for developing novel therapeutic agents. As research continues to uncover new applications for aziridine derivatives,1-Benzyl 2-methyl 3-methylaziridine-1,2-dicarboxylate is poised to play a crucial role in future drug discovery efforts.
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